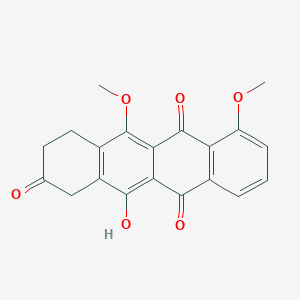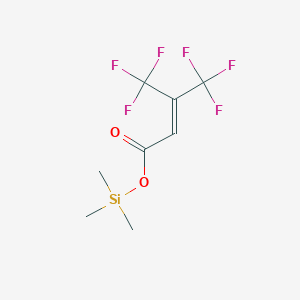
Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate is a chemical compound with the molecular formula C₈H₁₀F₆O₂Si. It is known for its unique structure, which includes both trimethylsilyl and trifluoromethyl groups. This compound is often used in organic synthesis due to its reactivity and the presence of fluorine atoms, which can impart unique properties to the molecules it is incorporated into .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out under conventional or microwave irradiation methods . The resulting product undergoes intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium hydride, trifluoroacetimidoyl chloride, and ethyl 2-cyanoacetate. Reaction conditions often involve the use of acetonitrile as a solvent and can be carried out under conventional heating or microwave irradiation .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield substituted quinoline derivatives .
Scientific Research Applications
Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound’s unique structure makes it useful in the study of fluorinated biomolecules and their interactions.
Mechanism of Action
The mechanism of action of trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl groups can enhance the compound’s reactivity and stability, while the trimethylsilyl group can be easily replaced by other functional groups. These properties make the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylsilane: Another compound containing both trifluoromethyl and silyl groups, used in similar applications.
Sodium Trifluoroacetate: A reagent used for introducing trifluoromethyl groups into organic molecules.
Trifluoromethanesulfonyl Chloride: A compound used in the synthesis of trifluoromethylated compounds.
Uniqueness
Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate is unique due to its combination of trimethylsilyl and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly those containing fluorine atoms .
Properties
CAS No. |
88237-43-8 |
|---|---|
Molecular Formula |
C8H10F6O2Si |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate |
InChI |
InChI=1S/C8H10F6O2Si/c1-17(2,3)16-6(15)4-5(7(9,10)11)8(12,13)14/h4H,1-3H3 |
InChI Key |
OQMHOTYGKRJWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)C=C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


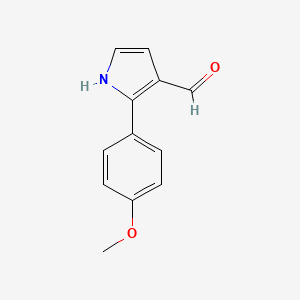
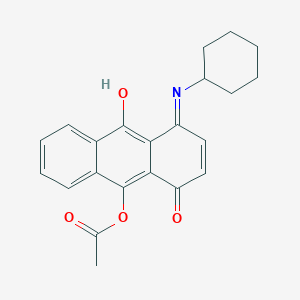
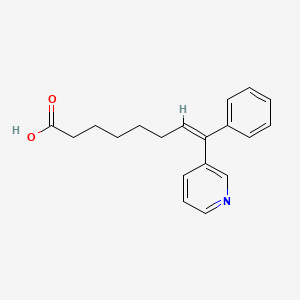
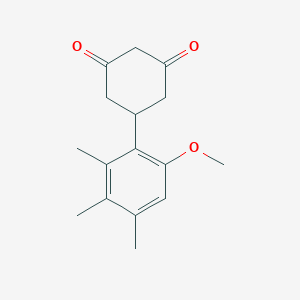
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
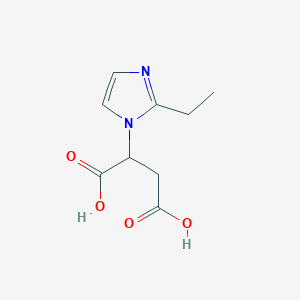
![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)
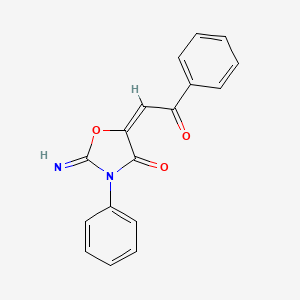
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)
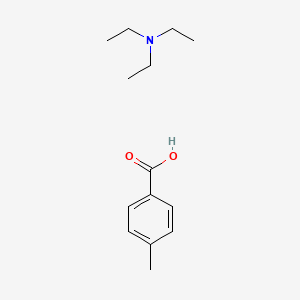
![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
